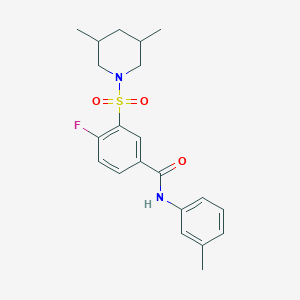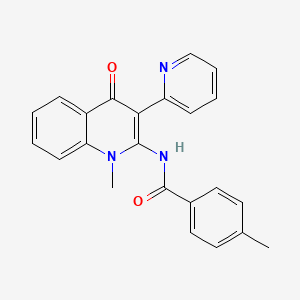![molecular formula C16H16N6O3 B2516159 3-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)-N-(2-(6-オキソピリダジン-1(6H)-イル)エチル)プロパンアミド CAS No. 1219844-79-7](/img/structure/B2516159.png)
3-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)-N-(2-(6-オキソピリダジン-1(6H)-イル)エチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, making it versatile for chemical reactions and applications in organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
Chemistry
Organic Synthesis: : As a building block in the synthesis of more complex molecules.
Catalysts: : Potential use in catalytic cycles due to its unique structural features.
Biology
Biological Probes: : Can be used as a probe for investigating biochemical pathways involving triazine and pyridazine derivatives.
Medicine
Drug Development: : Potential candidate for the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials Science: : Applications in developing new materials with specific electronic or photochemical properties.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition occurs via a mixed-type inhibition mode
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine and is important for many functions including muscle movement, breathing, heart rate, learning, and memory. Inhibition of AChE and BuChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, which could have various effects depending on the specific cells and synapses involved.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one:
React anthranilic acid with nitrous acid to form the diazonium salt intermediate.
Cyclize the diazonium salt in the presence of copper powder to yield 4-oxobenzo[d][1,2,3]triazin-3(4H)-one.
Step 2: : Preparation of 6-oxopyridazin-1(6H)-yl ethylamine:
Start with pyridazine-3,6-dione.
React with ethylamine in a condensation reaction to obtain 6-oxopyridazin-1(6H)-yl ethylamine.
Step 3: : Coupling Reaction:
React 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with 6-oxopyridazin-1(6H)-yl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield the final compound.
Industrial Production Methods
Industrial synthesis might involve optimizing the reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and reduce production costs. Large-scale production would also necessitate purification techniques such as recrystallization or chromatography to ensure compound purity.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxo derivatives.
Reduction: : Can be reduced to amines or hydrazines, depending on the conditions.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: : Palladium on carbon (Pd/C), various Lewis acids.
Major Products
The reactions often yield derivatives such as various oxo compounds, substituted triazines, and reduced amine or hydrazine derivatives.
類似化合物との比較
Similar Compounds
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-aminoethyl)propanamide
4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)butanamide
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Unique Features
The combination of triazine and pyridazine moieties in a single molecule is relatively rare, giving this compound unique chemical reactivity and potential for diverse applications. Other similar compounds may lack this dual functionality, making 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide particularly distinctive.
Hope that was helpful
特性
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHZFZHHMDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
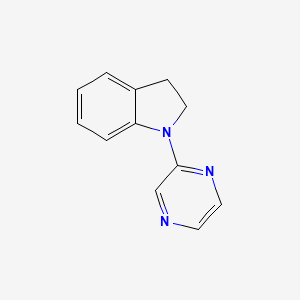
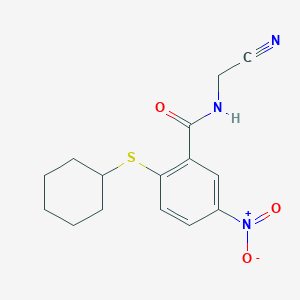
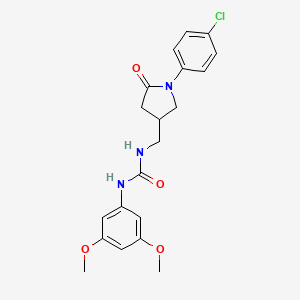
![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

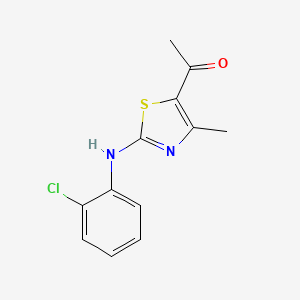
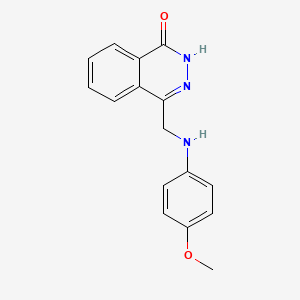
![3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2516090.png)
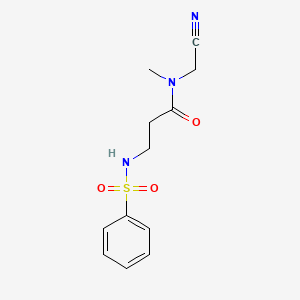
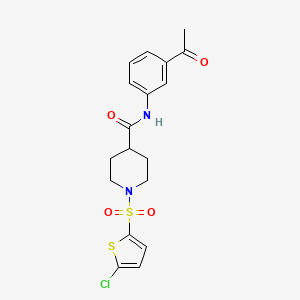
![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)
